

2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-7-chlorothiazolo[5,4-c]pyridine

Cat. No.: B596771

[Get Quote](#)

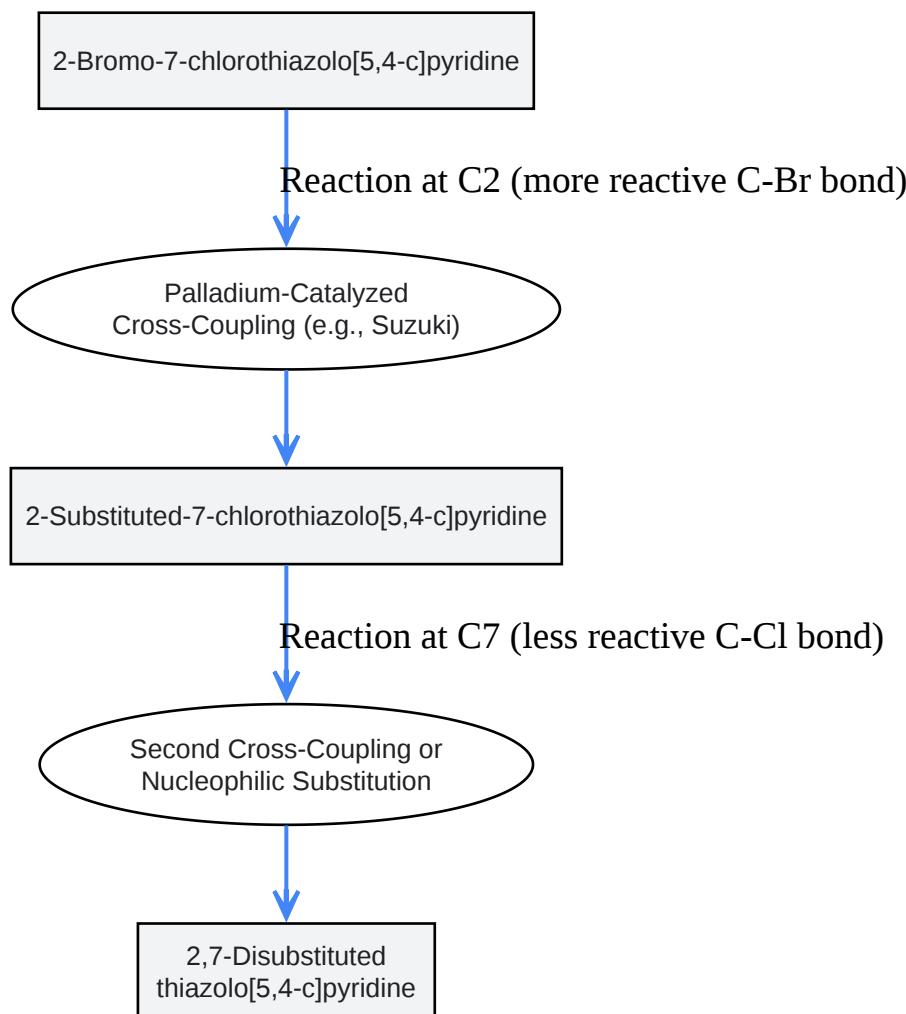
For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-7-chlorothiazolo[5,4-c]pyridine is a halogenated heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a fused thiazole and pyridine ring system with distinct halogen substituents, offers unique opportunities for the construction of more complex molecules. This technical guide provides a summary of the available chemical properties and highlights its significance as a versatile building block in medicinal chemistry and materials science.

Core Chemical Properties

While specific experimentally determined physical properties such as melting point, boiling point, and solubility are not readily available in published literature, the fundamental chemical properties of **2-Bromo-7-chlorothiazolo[5,4-c]pyridine** have been established.


Property	Value	Source
CAS Number	1206248-68-1	[1] [2]
Molecular Formula	C ₆ H ₂ BrClN ₂ S	[2] [3]
Molecular Weight	249.52 g/mol	[2] [3]
Purity	Typically ≥97%	[3]
Storage Temperature	-20°C	[2]

Reactivity and Synthetic Utility

The primary significance of **2-Bromo-7-chlorothiazolo[5,4-c]pyridine** in organic synthesis lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This feature allows for selective and sequential functionalization of the thiazolopyridine core.

The C-Br bond at the 2-position of the thiazole ring is generally more reactive than the C-Cl bond at the 7-position of the pyridine ring, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This reactivity difference enables chemists to selectively introduce a substituent at the 2-position while leaving the 7-position available for subsequent transformations under different reaction conditions. This stepwise approach is crucial for the efficient synthesis of unsymmetrically substituted thiazolopyridine derivatives, which are scaffolds of interest in drug discovery.

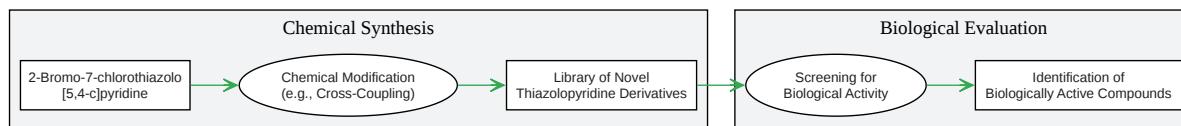
A logical workflow for the sequential functionalization of **2-Bromo-7-chlorothiazolo[5,4-c]pyridine** is illustrated below.

[Click to download full resolution via product page](#)

Fig. 1: Sequential functionalization workflow.

Experimental Data

Detailed experimental protocols for the synthesis of **2-Bromo-7-chlorothiazolo[5,4-c]pyridine** and its full spectral characterization (^1H NMR, ^{13}C NMR, Mass Spectrometry) are not currently available in peer-reviewed scientific journals. Commercial suppliers offer the compound with a specified purity, but do not typically provide detailed synthetic procedures or analytical data beyond basic identification.


Biological Activity of the Thiazolopyridine Scaffold

While specific biological data for **2-Bromo-7-chlorothiazolo[5,4-c]pyridine** is not published, the broader class of thiazolopyridine derivatives has attracted significant interest in medicinal

chemistry due to their diverse pharmacological activities. Various substituted thiazolopyridines have been investigated and have shown potential as:

- Anticancer agents: Targeting various mechanisms involved in cancer progression.
- Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.
- Antiviral agents: Showing promise in the inhibition of viral replication.
- Kinase inhibitors: Modulating the activity of specific kinases involved in cell signaling pathways.

The potential biological activities of derivatives synthesized from **2-Bromo-7-chlorothiazolo[5,4-c]pyridine** would be dependent on the nature of the substituents introduced at the 2- and 7-positions. A general pathway from this starting material to a potential biologically active compound is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. manchesterorganics.com [manchesterorganics.com]
- 2. usbio.net [usbio.net]
- 3. 2-Bromo-7-chlorothiazolo[5,4-c]pyridine – Biotuva Life Sciences [biotuva.com]

- To cite this document: BenchChem. [2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b596771#2-bromo-7-chlorothiazolo-5-4-c-pyridine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com